molecular formula C20H17N5O B7711901 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-2-YL)methyl]pyridin-2-amine

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-2-YL)methyl]pyridin-2-amine

Cat. No.: B7711901
M. Wt: 343.4 g/mol
InChI Key: SWOZFDSEZUWJCT-UHFFFAOYSA-N
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Description

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-2-YL)methyl]pyridin-2-amine is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-2-YL)methyl]pyridin-2-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method is efficient and yields the desired oxadiazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-2-YL)methyl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-2-YL)methyl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-2-YL)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their activity.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-2-YL)methyl]pyridin-2-amine is unique due to its specific structure, which combines the oxadiazole and pyridine moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-14-6-4-7-15(12-14)18-24-20(26-25-18)17-9-5-11-22-19(17)23-13-16-8-2-3-10-21-16/h2-12H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOZFDSEZUWJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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